molecular formula C16H16F3NO3 B14030689 Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate

Cat. No.: B14030689
M. Wt: 327.30 g/mol
InChI Key: WMYOPYINOMPHGQ-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate is an organic compound with the molecular formula C16H16F3NO3. It is a derivative of carbamate, featuring a tert-butyl group, a trifluorophenyl group, and a pent-4-yn-2-yl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with an appropriate alkyne and trifluorophenyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the carbamate moiety may participate in covalent bonding with target proteins. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

Uniqueness

Tert-butyl (1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl)carbamate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16F3NO3

Molecular Weight

327.30 g/mol

IUPAC Name

tert-butyl N-[1-oxo-1-(2,4,5-trifluorophenyl)pent-4-yn-2-yl]carbamate

InChI

InChI=1S/C16H16F3NO3/c1-5-6-13(20-15(22)23-16(2,3)4)14(21)9-7-11(18)12(19)8-10(9)17/h1,7-8,13H,6H2,2-4H3,(H,20,22)

InChI Key

WMYOPYINOMPHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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